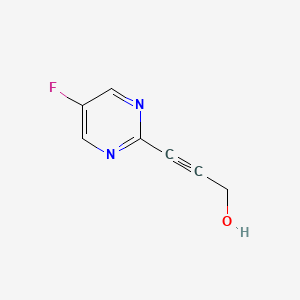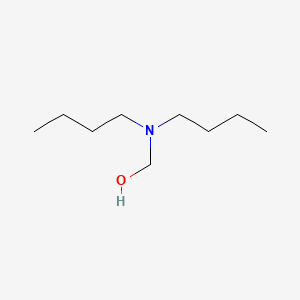
(Dibutylamino)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Dibutylamino)methanol is an organic compound with the molecular formula C9H21NO. It is a secondary amine with a hydroxyl group attached to the carbon atom adjacent to the nitrogen atom. This compound is known for its versatility in various chemical reactions and applications in different fields, including chemistry, biology, and industry .
準備方法
Synthetic Routes and Reaction Conditions
(Dibutylamino)methanol can be synthesized through several methods. One common synthetic route involves the reaction of dibutylamine with formaldehyde. The reaction typically occurs under mild conditions, with the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where dibutylamine and formaldehyde are combined under controlled conditions. The reaction mixture is then subjected to purification processes to isolate the desired compound. The industrial production methods ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
(Dibutylamino)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include carbonyl compounds, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
(Dibutylamino)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is utilized in the study of biological processes and as a building block for biologically active molecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and other medicinal compounds.
Industry: This compound is employed in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism by which (Dibutylamino)methanol exerts its effects involves its interaction with specific molecular targets. The hydroxyl group and the amine functionality allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can influence various biochemical pathways and processes .
類似化合物との比較
Similar Compounds
2-(Dibutylamino)ethanol: Similar in structure but with an ethyl group instead of a methanol group.
N,N-Dibutylethanolamine: Another similar compound with slight structural variations.
Uniqueness
(Dibutylamino)methanol is unique due to its specific combination of a secondary amine and a hydroxyl group, which imparts distinct reactivity and versatility in various chemical reactions and applications .
特性
CAS番号 |
67953-77-9 |
|---|---|
分子式 |
C9H21NO |
分子量 |
159.27 g/mol |
IUPAC名 |
(dibutylamino)methanol |
InChI |
InChI=1S/C9H21NO/c1-3-5-7-10(9-11)8-6-4-2/h11H,3-9H2,1-2H3 |
InChIキー |
JPMXTFALJXQHJL-UHFFFAOYSA-N |
正規SMILES |
CCCCN(CCCC)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


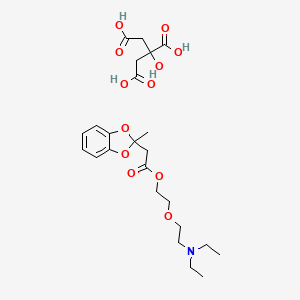

![4-[[5-(Aminocarbonyl)-2-chlorophenyl]azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide](/img/structure/B13768714.png)
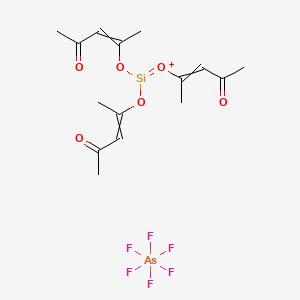
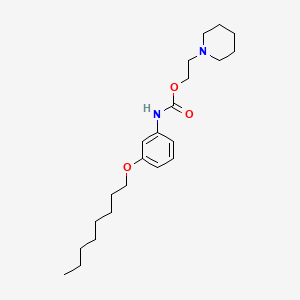
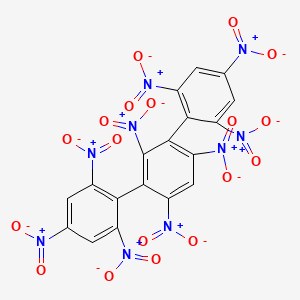
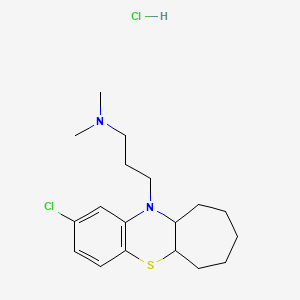
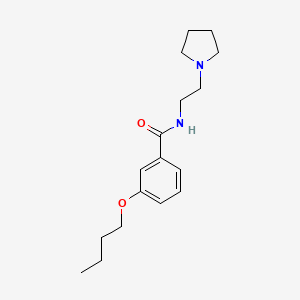
![2-Amino-4-azanidyl-5-[(5-nitro-2-oxidophenyl)diazenyl]benzenesulfonate;chromium(3+);hydron;1-[(4-nitro-2-oxidophenyl)diazenyl]naphthalen-2-olate](/img/structure/B13768739.png)




